molecular formula C2H6IN B3053274 2-Iodoethan-1-amine CAS No. 52689-15-3

2-Iodoethan-1-amine

Cat. No.: B3053274
CAS No.: 52689-15-3
M. Wt: 170.98 g/mol
InChI Key: DIOZLZOUTWUWIQ-UHFFFAOYSA-N
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Description

Significance of Halogenated Amines in Advanced Organic Synthesis

Halogenated amines are pivotal in advanced organic synthesis due to their bifunctional nature. The amine moiety can participate in nucleophilic reactions, salt formations, and amide couplings, while the carbon-halogen bond is susceptible to nucleophilic substitution (SN2 reactions), elimination reactions, and participation in metal-catalyzed cross-coupling reactions wikipedia.orggeeksforgeeks.orglibretexts.orglibretexts.org. The presence of a halogen atom, particularly iodine, which is a good leaving group, enhances the electrophilicity of the adjacent carbon, facilitating SN2 reactions with various nucleophiles wikipedia.orgsmolecule.comlumenlearning.com. This dual reactivity allows for the sequential or simultaneous functionalization of molecules, leading to the construction of intricate molecular architectures.

Halogenated amines are widely employed as precursors in the synthesis of pharmaceuticals, agrochemicals, and materials derpharmachemica.comtcichemicals.comrsc.org. For instance, they are key intermediates in the synthesis of heterocyclic compounds, such as aziridines, which are three-membered rings containing a nitrogen atom wikipedia.orgorganic-chemistry.orgorganic-chemistry.org. The ability of halogenated amines to undergo intramolecular cyclization, where the amine group displaces the halogen, is a fundamental reaction for forming these strained rings wikipedia.orgorganic-chemistry.org. Furthermore, halogenated amines can be utilized in alkylation reactions to form more complex amine derivatives or quaternary ammonium (B1175870) salts wikipedia.orggeeksforgeeks.orglibretexts.orglumenlearning.commnstate.edu. The iodine atom's specific properties also make it useful in certain radical addition reactions researchgate.netresearchgate.net.

Research Landscape of 2-Iodoethan-1-amine in Chemical Transformations

This compound, also known as 2-iodoethylamine, is characterized by its primary amine group and a primary alkyl iodide functionality smolecule.com. Its chemical structure, H₂N-CH₂-CH₂-I, dictates its reactivity. The iodine atom, being a good leaving group, readily participates in nucleophilic substitution reactions (SN2), where it can be replaced by various nucleophiles, leading to the formation of new carbon-heteroatom bonds wikipedia.orgsmolecule.comlumenlearning.com. This makes it a valuable intermediate for introducing ethylamine (B1201723) fragments into molecules.

The compound's primary amine group can undergo typical amine reactions, such as acylation with acid chlorides or anhydrides to form amides, and reaction with aldehydes or ketones to form imines geeksforgeeks.orgsmolecule.combritannica.com. The presence of both functionalities allows for diverse synthetic pathways. For example, this compound can serve as a building block for the synthesis of imines, which are important in creating compounds with potential biological activity smolecule.com.

Research has explored the use of this compound in various transformations:

Nucleophilic Substitution: The iodine atom can be displaced by nucleophiles like amines, alcohols, or thiols, leading to the formation of substituted amines, ethers, or thioethers, respectively wikipedia.orgsmolecule.comlumenlearning.com.

Alkylation: It can be used as an alkylating agent, reacting with other amines or nucleophiles to form more complex structures wikipedia.orggeeksforgeeks.orgsmolecule.com.

Cyclization Reactions: Intramolecular reactions can lead to the formation of cyclic compounds. For instance, the displacement of the iodide by the amine group can yield aziridines, although this is more common with β-haloamines where the halogen is on the carbon adjacent to the amine wikipedia.orgorganic-chemistry.org.

Radical Chemistry: In some contexts, compounds containing the iodoethyl moiety can participate in atom-transfer radical addition (ATRA) reactions, introducing the iodoethyl group into molecules researchgate.netresearchgate.net.

While specific applications are often found within broader synthetic schemes, the compound's utility lies in its ability to introduce a functionalized two-carbon chain with a reactive amine end.

Evolution of Academic Research on this compound: A Retrospective Analysis

The academic interest in compounds like this compound has evolved alongside advancements in organic synthesis methodologies. Early research on haloamines focused on their fundamental reactivity, particularly their propensity for intramolecular cyclization to form strained heterocycles like aziridines wikipedia.orgorganic-chemistry.org. The synthesis of this compound itself can be achieved through methods such as the direct halogenation of ethylamine or through nucleophilic substitution reactions, for example, by reacting ammonia (B1221849) with 1,2-diiodoethane (B146647) or by converting 2-aminoethanol derivatives smolecule.comlumenlearning.com.

As the field of organic synthesis matured, particularly with the rise of transition metal catalysis and sophisticated reagent development, the utility of bifunctional molecules like this compound expanded. The development of cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, has increased the demand for halogenated compounds as starting materials tcichemicals.comrsc.org. While these reactions are more commonly applied to aryl or vinyl halides, the principles of carbon-halogen bond activation are foundational.

More recent research has explored novel ways to utilize haloamines, including in photoredox catalysis and multicomponent reactions, aiming for more efficient and selective transformations researchgate.netresearchgate.net. The development of milder and more environmentally friendly synthetic routes, such as those employing β-cyclodextrin in water for the ring-opening of aziridines to β-haloamines, also reflects the ongoing evolution of the field organic-chemistry.org. While specific historical milestones directly attributed solely to this compound might be embedded within broader studies of haloamines or ethylamine derivatives, its consistent presence in chemical literature underscores its enduring role as a useful synthetic intermediate.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodoethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6IN/c3-1-2-4/h1-2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOZLZOUTWUWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10536022
Record name 2-Iodoethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10536022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52689-15-3
Record name 2-Iodoethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10536022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Key Chemical Transformations and Applications

Nucleophilic Substitution Reactions

The iodine atom in this compound is an excellent leaving group, making the molecule highly susceptible to nucleophilic substitution (SN2) reactions wikipedia.orgsmolecule.comlumenlearning.com. This allows for the introduction of various nucleophilic species at the C2 position.

Alkylation of Amines: this compound can react with other amines, leading to the formation of secondary or tertiary amines, or even quaternary ammonium (B1175870) salts if the amine reactant is tertiary wikipedia.orggeeksforgeeks.orglibretexts.orglumenlearning.commnstate.edu. For example, reaction with a secondary amine would yield a tertiary amine with an ethylamine (B1201723) linker.

Formation of Ethers and Thioethers: Reaction with alkoxides or thiolates can lead to the formation of β-amino ethers or β-amino thioethers, respectively smolecule.com.

Reaction with Carbanions: Carbanions can displace the iodide, forming new carbon-carbon bonds and extending carbon chains.

Halogenation of Ethylamine and Related Precursors

Reactions of the Amine Group

The primary amine group of this compound exhibits typical amine reactivity:

Acylation: It readily reacts with acid chlorides or anhydrides to form amides geeksforgeeks.orgsmolecule.combritannica.com. This is a common method for protecting the amine group or for synthesizing amide-containing molecules.

Imine Formation: Condensation with aldehydes or ketones yields imines, which can be further reduced to secondary amines or used in other synthetic pathways smolecule.commnstate.edu.

Salt Formation: As a base, it reacts with acids to form ammonium salts geeksforgeeks.orgmnstate.edubritannica.com.

Alkylation of Ammonia (B1221849) with Iodoethane

Intramolecular Reactions and Cyclizations

While direct intramolecular cyclization to form aziridine (B145994) from this compound is less common than with vicinal haloamines (where the halogen is on the carbon adjacent to the amine), the principle of intramolecular displacement is significant for related structures. In general, β-haloamines can cyclize to form aziridines under basic conditions wikipedia.orgorganic-chemistry.org. The iodine atom's facile leaving group ability makes this compound a potential precursor in reactions where such cyclization is part of a larger synthetic strategy or when modified.

Role in Radical Reactions

The C-I bond in iodoalkanes can be activated under photoredox or other radical-generating conditions researchgate.netresearchgate.net. While specific studies directly using this compound in such reactions are less prevalent in the initial search results compared to other iodoalkanes like 1,1,1-trifluoro-2-iodoethane, the general principle suggests potential applications in atom-transfer radical addition (ATRA) reactions for introducing the 2-aminoethyl radical or related species.

Metal Catalyzed Transformations

Transition-Metal Catalysis in Aliphatic Amine Synthesis and Functionalization

Transition-metal catalysis plays a pivotal role in the synthesis and functionalization of aliphatic amines, providing efficient routes to diverse amine structures. Palladium and nickel catalysts, in particular, are widely employed for C-N bond formation and C-H functionalization reactions.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of aryl and heteroaryl amines by efficiently coupling amines with aryl halides rsc.orgnih.gov. While these reactions typically involve aryl halides, related palladium-catalyzed couplings can be applied to functionalized alkylamines or their precursors. For instance, palladium catalysis is utilized in coupling reactions involving β-iodoalanine derivatives orgsyn.org. Furthermore, palladium-catalyzed cross-electrophile coupling strategies, often in conjunction with photoredox catalysis, can involve β-iodoamine intermediates in the synthesis of valuable amine scaffolds nih.govacs.orgresearchgate.net.

Nickel catalysis, often coupled with photoredox catalysis, has also emerged as a powerful tool for amine functionalization. Nickel-catalyzed cross-electrophile coupling reactions can utilize β-iodoamine intermediates to construct complex amine structures nih.govacs.orgresearchgate.net. These methods demonstrate enhanced efficiency and selectivity, often employing mild conditions and readily available starting materials.

Table 2: Transition-Metal Catalyzed Amination and Coupling Reactions

Reaction TypeMetal CatalystLigand/SystemSubstrate Class (Example)Key TransformationReference(s)
Cross-Electrophile CouplingNi / PhotoredoxOrganic Photocatalyst (e.g., 4CzIPN)Aziridines + Aryl Iodides (via β-iodoamine intermediate)C-C bond formation to synthesize β-phenethylamines nih.govacs.orgresearchgate.net
Cross-CouplingPdVarious phosphine (B1218219) ligands (e.g., Buchwald type)β-Iodoalanine derivatives + ElectrophilesC-C bond formation for β-amino acid synthesis orgsyn.org
Buchwald-Hartwig AminationPdBrettPhos, RuPhosPrimary/Secondary Amines + Aryl/Heteroaryl HalidesC-N bond formation for aryl/heteroaryl amine synthesis rsc.orgnih.gov
Amination of Aryl ChloridesCuN¹,N²-diaryl diamine ligandsAryl Chlorides + AminesC-N bond formation, enabling coupling with less reactive aryl chlorides nih.gov
Kumada-Tamao-Corriu Type ReactionPdBuchwald-type ligandBromo-/Iodoamines + Grignard reagentsC-C bond formation via coupling of C-X bond with organometallic reagents nih.gov
C(sp³)-H Functionalization of Amines with Aryl HalidesNi/PhotoredoxAmine ligands (e.g., BiOx)Amines + Aryl HalidesDirect C-H arylation of amines, forming benzylic amines princeton.edu

Hydroamination Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for forming C-N bonds and synthesizing cyclic amines mdpi.comprinceton.edu. This reaction can be catalyzed by various transition metals, including palladium, rhodium, gold, and early transition metals like zirconium mdpi.comprinceton.edu. Both intermolecular and intramolecular hydroaminations are well-established, with intramolecular variants often favoring the formation of N-heterocycles.

While this compound itself is a primary amine and could potentially act as a nucleophile in hydroamination reactions, its direct application in this context is not prominently featured in the provided literature. However, the formation of β-iodoamine intermediates in other catalytic processes, such as the Ni/photoredox coupling of aziridines, highlights the relevance of haloalkylamine structures in catalytic C-N bond formation strategies nih.govacs.orgresearchgate.net. Research in this area continues to explore new catalytic systems for both intermolecular and intramolecular hydroaminations, aiming for improved regio- and stereoselectivity mdpi.com.

Oxidative Transformations of Amine Derivatives

Oxidative transformations of amine derivatives are crucial for accessing various nitrogen-containing functional groups and can involve modifications of the amine moiety or reactions at other parts of the molecule. While specific oxidative transformations directly involving this compound are not detailed in the provided snippets, general principles apply.

[2+2+2] Cyclotrimerization Reactions

[2+2+2] Cyclotrimerization is a powerful synthetic strategy for constructing cyclic molecules, most commonly aromatic rings, from three unsaturated building blocks, typically alkynes or nitriles. These reactions are catalyzed by transition metals such as nickel, cobalt, rhodium, and titanium researchgate.netresearchgate.netarchive.org.

While haloalkylamines are employed in other synthetic contexts, such as the preparation of diamines and diols from haloalkylamines researchgate.net, there is no direct evidence in the provided literature for this compound's participation in [2+2+2] cyclotrimerization reactions. The typical substrates for these reactions are alkynes and nitriles, and the incorporation of a molecule like this compound into such a process would likely require specific functionalization or derivatization to act as a suitable component.

Compound List

2-Iodoethan-1-amine

Advanced Methodologies and Theoretical Frameworks

Computational Chemistry and Molecular Modeling

Computational chemistry plays a pivotal role in elucidating reaction mechanisms, predicting molecular properties, and guiding experimental design for compounds like 2-Iodoethan-1-amine.

Density Functional Theory (DFT) Studies on Reaction Pathways and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide detailed insights into its potential reaction pathways and inherent stability. Studies employing DFT typically focus on mapping out reaction coordinate diagrams, identifying transition states, and calculating activation energies for various transformations. For instance, DFT can be utilized to understand the nucleophilic substitution reactions at the carbon bearing the iodine atom, or potential intramolecular cyclization reactions involving the amine group. By analyzing the electronic distribution and energy profiles, researchers can predict the most favorable reaction pathways and identify potential decomposition routes under different conditions, thereby contributing to a deeper understanding of the compound's reactivity and stability.

Ab Initio Calculations for Regio- and Stereoselectivity

Ab initio methods, which derive solutions from first principles without empirical parameters, are crucial for accurately predicting regio- and stereoselectivity in chemical reactions. When this compound participates in reactions where multiple products are possible, ab initio calculations can model the energetic differences between various isomers or stereoisomers. For example, if this compound were to undergo a reaction that could lead to different ring sizes or positional isomers, ab initio methods could calculate the relative energies of transition states leading to each product. This allows for the prediction of which product will be favored under specific conditions, providing a theoretical basis for controlling the outcome of synthetic transformations involving this compound.

Quantum-Chemical Methods for Kinetic and Thermodynamic Parameters

Beyond reaction pathways, quantum-chemical methods are indispensable for quantifying kinetic and thermodynamic parameters. These methods can compute activation energies (), reaction enthalpies (), and free energy changes () for elementary steps within a reaction mechanism. For this compound, such calculations can predict the rate constants of its reactions or the equilibrium constants of reversible processes. Understanding these parameters is vital for optimizing reaction conditions, such as temperature and concentration, to maximize yield and selectivity. For instance, calculating the energy barrier for the displacement of iodide by a nucleophile provides a direct measure of the reaction's kinetic feasibility.

Green Chemistry Approaches in this compound Chemistry

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the chemistry of this compound is crucial for sustainable chemical practices.

Development of Sustainable Synthetic Protocols

The synthesis of this compound itself, or its use as a building block, can be approached with sustainability in mind. This involves designing synthetic routes that minimize waste, reduce energy consumption, and utilize less toxic reagents and solvents. For example, research might focus on developing direct iodination methods for ethanolamine (B43304) derivatives that avoid hazardous intermediates or byproducts. Alternatively, if this compound is used in a subsequent reaction, developing catalytic processes or one-pot syntheses that incorporate it efficiently would align with sustainable protocols. The goal is to create processes that are atom-economical and environmentally benign.

Solvent-Free Reaction Conditions and Mechanical Activation

Solvent-free reaction conditions represent a significant advancement in green chemistry by eliminating or drastically reducing the need for organic solvents, which are often volatile, toxic, and contribute to waste streams. For reactions involving this compound, this could involve solid-state reactions or reactions carried out in the melt. Mechanical activation, such as using ball milling techniques, can provide the necessary energy to initiate and drive reactions in the absence of solvents. This approach can lead to enhanced reaction rates, improved yields, and simplified product isolation. For instance, mechanochemical methods could be explored for coupling reactions or cyclizations where this compound is a substrate, offering a greener alternative to traditional solution-phase chemistry.

Catalytic Strategies for Enhanced Efficiency and Selectivity

Catalytic approaches are paramount for achieving high efficiency and selectivity in the synthesis of complex organic molecules, including amine derivatives. For β-iodoamines, such as this compound, catalytic strategies often leverage the reactivity of the carbon-iodine bond and the nucleophilicity of the amine group in cross-coupling reactions.

Research into the synthesis of β-phenethylamines has highlighted the utility of β-iodoamine intermediates generated in situ. For instance, nickel/photoredox cross-electrophile coupling reactions involving aziridines and aryl iodides can proceed via the nucleophilic ring-opening of the aziridine (B145994) by iodide, forming a β-iodoamine species. This intermediate then participates in a photocatalytic nickel-catalyzed cross-coupling, leading to the formation of the desired β-phenethylamine products with improved efficiency nih.govacs.orgresearchgate.net. These methods demonstrate how catalytic cycles can be designed to activate and transform haloalkylamine precursors.

Similarly, palladium-catalyzed cross-coupling reactions have been employed for the synthesis of β-amino acid derivatives using β-iodoalanine precursors orgsyn.org. These transformations showcase the ability of palladium catalysts, often in conjunction with specific ligands, to facilitate the formation of new carbon-carbon bonds with high selectivity and yield.

Table 1: Examples of Catalytic Cross-Coupling Yields with β-Iodoamine Intermediates

ProductYield (%)Notes
2a10Derived from Ni/photoredox coupling of β-iodoamine intermediate nih.govacs.orgresearchgate.net
2p71Derived from Ni/photoredox coupling of β-iodoamine intermediate nih.govacs.orgresearchgate.net

Note: The specific structures of products 2a and 2p are not detailed in the provided snippets, but they represent successful coupling products derived from β-iodoamine intermediates.

Renewable Feedstocks and Waste Minimization

The principles of green chemistry are increasingly integrated into synthetic strategies to minimize environmental impact and optimize resource utilization. While specific documented applications of this compound synthesized from renewable feedstocks are not detailed in the provided literature, the broader context of amine synthesis emphasizes these principles.

Waste minimization in chemical processes focuses on reducing the generation of byproducts, optimizing atom economy, and employing environmentally benign solvents and reagents beeindia.gov.inresearchgate.net. Catalytic methods inherently contribute to waste reduction by reducing the need for stoichiometric reagents and often enabling milder reaction conditions. The use of enzymatic processes, for example, has been shown to offer greener alternatives for amine synthesis, operating in aqueous media and reducing the need for protecting groups acs.orguniovi.es. Future research could explore bio-based routes to precursors of this compound or develop catalytic processes that maximize atom economy and minimize solvent waste in its synthesis and functionalization.

Future Directions and Emerging Research Themes

Exploration of Undiscovered Synthetic Routes for 2-Iodoethan-1-amine

While established methods for synthesizing this compound exist, such as direct halogenation of ethylamine (B1201723) or reduction of iodoacetaldehyde smolecule.com, the exploration of novel and improved synthetic routes remains a critical area for future research. Emerging themes focus on enhancing atom economy, reducing waste, and employing milder reaction conditions, aligning with the principles of green chemistry. Future research could investigate catalytic approaches, potentially utilizing transition metals or organocatalysts, to achieve more selective iodination or amination steps. The development of flow chemistry methodologies could also offer benefits in terms of safety, scalability, and control over reaction parameters for the synthesis of this reactive intermediate. Furthermore, exploring biocatalytic routes or chemoenzymatic strategies could provide highly selective and environmentally benign pathways to this compound, potentially overcoming limitations associated with traditional chemical methods.

Deeper Mechanistic Elucidation of Complex Reactions Involving this compound

This compound participates in a variety of reactions, including nucleophilic substitutions, alkylations, and condensations to form imines smolecule.com. However, a deeper mechanistic understanding of its reactivity, particularly in complex transformations or under challenging conditions, is an area ripe for investigation. Future research endeavors should aim to elucidate the precise reaction pathways, transition states, and factors influencing selectivity and yield in reactions such as cross-coupling reactions or cyclizations. Studies employing advanced spectroscopic techniques, computational modeling, and kinetic analyses can provide invaluable insights into the behavior of the C-I bond and the amine functionality in concert. For instance, understanding the nuances of SN2 reactions involving this compound with various nucleophiles, or exploring its potential role in radical-mediated processes, could reveal new synthetic avenues and applications. Research into the reactivity of related hypervalent iodine compounds, which often involve complex mechanistic proposals including ligand coupling and potential radical pathways researchgate.net, can offer analogous insights for iodo-containing organic molecules like this compound.

Novel Applications in High-Value Chemical Synthesis and Materials Science

The inherent bifunctionality of this compound, possessing both a reactive primary amine and an electrophilic carbon bearing an iodine atom, positions it as a valuable building block for complex molecular architectures. Future research is expected to uncover novel applications in high-value chemical synthesis, particularly in the pharmaceutical and agrochemical sectors, where precise molecular design is paramount. Its utility as a synthetic intermediate for creating diverse amine derivatives and imines, which are prevalent in biologically active compounds, is well-established smolecule.com. Emerging applications could involve its incorporation into advanced materials, such as functional polymers, responsive hydrogels, or surface modifiers, where the amine group can provide sites for cross-linking or further functionalization, and the iodo-alkyl chain can influence material properties or serve as a handle for post-synthetic modification. Drawing parallels from the successful incorporation of fluorinated alkyl groups into pharmaceuticals using related iodine-containing precursors researchgate.netresearchgate.net, future work might explore the use of this compound in strategies for introducing specific functional motifs into complex molecules or materials.

Application AreaRole of this compoundPotential Impact
Pharmaceutical Synthesis Intermediate for active pharmaceutical ingredients (APIs)Introduction of amine and iodo-alkyl functionalities; building block for heterocycles
Agrochemical Development Precursor for pesticides and herbicidesSynthesis of novel biologically active molecules
Materials Science (Polymers) Monomer or cross-linking agentTailoring polymer properties (e.g., thermal stability, reactivity)
Materials Science (Surface Mod.) Surface functionalization agentCreating reactive surfaces for sensing, catalysis, or biomolecule attachment
Catalysis Ligand precursor or component in catalyst designDevelopment of novel homogeneous or heterogeneous catalysts
Supramolecular Chemistry Building block for self-assembling structuresCreation of complex molecular architectures with specific recognition properties

Integration of Artificial Intelligence and Machine Learning in Reaction Design for this compound Chemistry

Compound Name Table

IUPAC NameCommon NameCAS NumberMolecular Formula
This compound2-Iodoethylamine52689-15-3C₂H₆IN

Q & A

Basic Questions

Q. What spectroscopic techniques are recommended for characterizing 2-Iodoethan-1-amine, and how should data interpretation be approached?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to identify amine protons (δ ~1.5–3.0 ppm) and the iodoethane moiety (C-I coupling in 13^{13}C spectra). Confirm purity by checking for extraneous peaks .
  • Infrared (IR) Spectroscopy : Analyze N-H stretching (~3300 cm1^{-1}) and C-I vibrations (~500–600 cm1^{-1}) to verify functional groups .
  • Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 187 (C2_2H6_6IN+^+) and fragmentation patterns (e.g., loss of I· or NH2_2 groups) .
  • Data Interpretation : Cross-reference observed peaks with computational predictions (e.g., DFT calculations) and published spectra for analogous compounds to avoid misassignment .

Q. What experimental precautions are critical when handling this compound to ensure reproducibility?

  • Methodological Answer :

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the amine group .
  • Light Sensitivity : Store in amber vials to avoid photodecomposition of the C-I bond .
  • Moisture Control : Use anhydrous solvents (e.g., THF, DMF) and molecular sieves to mitigate hydrolysis .
  • Safety Protocols : Follow GHS/CLP guidelines (P261, P262) for ventilation and personal protective equipment (PPE) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of this compound under varying conditions?

  • Methodological Answer :

  • Systematic Variability Testing : Design experiments isolating variables (e.g., temperature, solvent polarity, catalyst loading) using a fractional factorial design to identify critical factors .
  • Statistical Analysis : Apply ANOVA to compare yields across conditions; report mean ± standard deviation for ≥3 replicates .
  • Mechanistic Studies : Use kinetic profiling (e.g., in situ IR) to detect intermediates (e.g., aziridinium ions) that may explain yield discrepancies .
  • Literature Synthesis Comparison : Tabulate published protocols to highlight methodological differences (Table 1):
StudySolventTemp (°C)CatalystYield (%)Reference
ADMF80None62
BTHF60KI78

Q. What computational approaches are suitable for modeling the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to analyze transition states and activation energies for SN2 pathways .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction rates .
  • Docking Studies : Model interactions with biomolecules (e.g., enzymes) to explore potential pharmacological applications, ensuring IUPAC-compliant naming in reports .

Q. How should researchers design a kinetic study to assess the stability of this compound in aqueous vs. non-aqueous solvents?

  • Methodological Answer :

  • Experimental Setup :
  • Prepare solutions in H2_2O, MeOH, and DMSO at controlled pH (e.g., 3, 7, 10).
  • Monitor degradation via HPLC/UV-Vis at λmax_{max} ~270 nm (C-I absorption) over 24–72 hours .
  • Data Collection : Measure half-life (t1/2t_{1/2}) using first-order kinetics; report degradation products via LC-MS .
  • Statistical Validation : Use linear regression for rate constant (kk) determination; include 95% confidence intervals .

Guidelines for Data Presentation

  • Tables/Figures : Ensure clarity and reproducibility by adhering to journal-specific formatting (e.g., Reviews in Analytical Chemistry for spectral data) .
  • Conflict Resolution : Address contradictory data by comparing experimental protocols in the "Discussion" section, emphasizing methodological rigor over speculative claims .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.